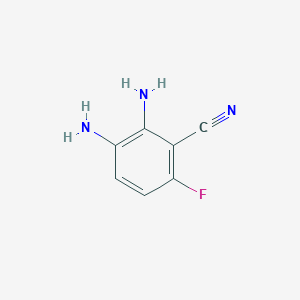

2,3-Diamino-6-fluorobenzonitrile

描述

Significance of Fluorine Substitution in Aromatic Systems for Chemical Reactivity

The introduction of a fluorine atom onto an aromatic ring, such as in a benzonitrile (B105546) structure, imparts significant changes to the molecule's electronic and steric properties. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can decrease the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic substitution reactions. aablocks.com

Despite this deactivating nature, the presence of fluorine can enhance the stability of the aromatic compound, increasing its resistance to oxidation and other degradation reactions. nih.gov This added stability is a desirable trait in the development of robust molecular frameworks for various applications, including polymers with high thermal stability and chemical resistance. Furthermore, the substitution of fluorine can make the aromatic ring more reactive towards nucleophilic aromatic substitution reactions. nih.gov This is because the highly electronegative fluorine can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus lowering the activation energy.

Overview of Diaminobenzonitrile Scaffolds in Organic Synthesis

Diaminobenzonitrile scaffolds are versatile building blocks in organic synthesis, primarily utilized in the construction of various heterocyclic compounds. The presence of two amino groups and a nitrile group on a benzene (B151609) ring provides multiple reactive sites for cyclization and other transformations.

These scaffolds are particularly important in medicinal chemistry for the synthesis of quinazolines, a class of bicyclic heterocycles with a wide range of biological activities, including antimalarial and anticancer properties. For instance, the ortho-positioning of an amino and a nitrile group is ideal for creating the quinazoline (B50416) ring system. Additionally, diaminobenzonitrile derivatives can be used to synthesize other important heterocyclic structures, such as those found in cholinesterase inhibitors for potential therapeutic use.

Scope and Research Focus on 2,3-Diamino-6-fluorobenzonitrile within Advanced Chemical Disciplines

While specific research on this compound is not widely available in the public domain, its structure suggests significant potential as a valuable intermediate in several advanced chemical disciplines. The combination of the diaminobenzonitrile scaffold with a fluorine substituent at the 6-position presents a unique set of reactive possibilities. The fluorine atom can influence the reactivity of the adjacent amino group and the aromatic ring, potentially leading to novel synthetic pathways and the creation of new molecular entities with unique properties.

The primary research focus for a compound like this compound would likely be in the fields of medicinal chemistry and materials science. Its structural motifs are present in compounds targeted for drug discovery and in the development of high-performance polymers. Further investigation into the specific synthesis and reactivity of this compound is necessary to fully elucidate its potential applications.

Due to the limited availability of specific research data for this compound, detailed research findings and extensive data tables for this specific compound cannot be provided at this time. The information presented is based on the known properties and applications of its core chemical structures.

Structure

3D Structure

属性

IUPAC Name |

2,3-diamino-6-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWNEHDUTNGHCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Diamino 6 Fluorobenzonitrile and Analogs

Established Synthetic Routes to Substituted Fluorobenzonitriles

The traditional synthesis of diaminobenzonitriles often begins with the construction of a substituted fluorobenzonitrile core. This involves carefully controlled reactions to ensure the correct placement of the fluorine and nitrile groups, which is crucial for the subsequent amination steps.

Regioselective Synthesis of Fluorobenzonitrile Precursors

The regioselective synthesis of fluorobenzonitrile precursors is a critical first step. One common strategy involves the nucleophilic aromatic substitution (SNAr) on a poly-halogenated benzene (B151609) ring. For instance, starting with a difluoro- or trifluoro-benzonitrile, a nitro group can be introduced, which then directs the subsequent substitution of a fluorine atom with an amino group. The precise positioning of these functional groups is dictated by the electronic effects of the substituents already present on the aromatic ring.

Another approach is the Sandmeyer reaction, where an amino group on a fluorinated aniline (B41778) is converted into a nitrile group. The starting materials for these reactions are often commercially available, but their synthesis can involve multi-step processes that require careful optimization of reaction conditions to achieve high regioselectivity. For example, the synthesis of 6-aryl-8,9-dihydrobenzo[c]phenanthridine-10(7H)-ones is achieved through a one-pot four-component reaction where the temperature is finely tuned. nih.gov Allylsilanes can be transformed into the corresponding 3-silylfluorohydrin with good yield through epoxidation followed by treatment with HF·Et3N. nih.gov

A study demonstrated the regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles using α-fluoronitroalkenes as synthetic surrogates for α-fluoroalkynes in [3+2] cycloaddition reactions with organic azides. rsc.org This highlights the innovative strategies being developed to introduce fluorine with high regiocontrol.

Amination Reactions in the Formation of Diaminobenzonitriles

Once the fluorobenzonitrile precursor is synthesized, the next crucial step is the introduction of the amino groups. This is typically achieved through a series of amination reactions. These can include direct amination via nucleophilic substitution of a halogen or a nitro group, or through reductive amination of a nitro-substituted benzonitrile (B105546).

For instance, a common route to 2,3-diamino-6-chlorobenzonitrile (B1427367) involves the hydrogenation of 2-amino-6-chloro-3-nitrobenzonitrile (B1625266) using a palladium on carbon catalyst. chemicalbook.com This reduction of the nitro group to an amino group is a well-established and efficient method. Another approach is the direct C-H amination of arenes using photoredox catalysis, which allows for the formation of C-N bonds with primary amines under an aerobic atmosphere. nih.gov This method has been shown to be effective for a wide variety of electron-rich aromatics and heteroaromatics. nih.gov

The Gabriel synthesis is a classic method for forming primary amines, and reductive amination is a versatile technique that can produce primary, secondary, or tertiary amines. youtube.comyoutube.com Reductive amination typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent like sodium cyanoborohydride. youtube.com The choice of amination strategy depends on the specific substrate and the desired final product. For instance, iron dipyrrin (B1230570) complexes have been used to catalyze the diastereoselective conversion of aliphatic azides to 2,5-disubstituted pyrrolidines. nih.gov

Novel Approaches and Advancements in 2,3-Diamino-6-fluorobenzonitrile Synthesis

Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of this compound and its analogs. These advancements aim to overcome the limitations of traditional synthetic routes, such as harsh reaction conditions, low yields, and the use of hazardous reagents.

Development of Efficient and Sustainable Synthetic Protocols

A key area of development is the creation of "greener" synthetic pathways. This includes the use of solvent-free reaction conditions and magnetically recoverable nanocatalysts. For example, the synthesis of 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitrile has been achieved with high efficiency using a Fe₃O₄@SiO₂@CeO₂ nanocatalyst under solvent-free conditions. researchgate.net This approach not only simplifies the purification process but also allows for the recycling of the catalyst, making the process more environmentally friendly and cost-effective. researchgate.net

Furthermore, the development of one-pot, multi-component reactions represents a significant step towards more efficient synthesis. These reactions allow for the construction of complex molecules from simple starting materials in a single step, reducing the number of synthetic operations and the amount of waste generated.

Exploration of Catalytic Methodologies for Diamino-Functionalization

The use of transition metal catalysis has revolutionized the field of organic synthesis, and the synthesis of diaminobenzonitriles is no exception. nih.gov Catalytic methods offer several advantages over stoichiometric reactions, including higher selectivity, milder reaction conditions, and greater functional group tolerance. rug.nl

Pincer complexes, particularly those based on ruthenium, iron, cobalt, and manganese, have been effectively used for the hydrogenation of nitriles to primary amines. rug.nl These reactions often proceed under mild conditions and can achieve high yields. rug.nl The nitrile group can also be used as a directing group to guide C-H activation at specific positions on the aromatic ring, enabling the introduction of various functional groups with high regioselectivity. umich.eduumich.edu

Copper-catalyzed C-H amidation reactions have also emerged as a powerful tool for the synthesis of N-arylamides. nih.gov These reactions can be performed under mild, electrochemical conditions, avoiding the need for strong oxidants. nih.gov The site-selectivity of these reactions can be controlled by the choice of catalyst and reaction conditions.

Optimization of Synthetic Pathways for Improved Yield and Purity

The optimization of synthetic pathways is a continuous process aimed at maximizing the yield and purity of the final product while minimizing costs and environmental impact. This involves a systematic investigation of various reaction parameters, including temperature, pressure, catalyst loading, and solvent.

For example, in the gas-phase hydrogenation of benzonitrile to benzylamine (B48309) over Cu-MgO catalysts, it was found that a 12% Cu loading on MgO exhibited superior activity, with 98% conversion of benzonitrile and 70% selectivity for benzylamine. researchgate.net Further optimization of the reaction conditions led to nearly 100% selectivity for benzylamine with considerable conversion. researchgate.net

The choice of support material for the catalyst can also have a significant impact on the reaction outcome. Various materials, including activated carbon, alumina, silica, and titania, have been used as catalyst supports in the hydrogenation of nitriles. researchgate.net The surface area of the support can influence the dispersion of the metal catalyst and, consequently, its activity and selectivity. researchgate.net

Reactivity and Derivatization Chemistry of 2,3 Diamino 6 Fluorobenzonitrile

Chemical Transformations Involving the Nitrile Group

The cyano (C≡N) group is a versatile functional handle that can undergo a variety of transformations, including nucleophilic additions and cycloadditions. researchgate.net

The carbon atom of the nitrile group in 2,3-Diamino-6-fluorobenzonitrile is electrophilic and susceptible to attack by nucleophiles. This reaction can lead to the formation of various functional groups. For instance, the addition of organometallic reagents, such as Grignard or organolithium reagents, would initially form an imine salt, which upon hydrolysis yields a ketone.

Another significant nucleophilic addition is the reaction with sodium azide (B81097) (NaN₃), often catalyzed by an acid, which converts the nitrile functionality into a tetrazole ring. This transformation is a common strategy for synthesizing bioisosteres of carboxylic acids in medicinal chemistry. The addition of hydroxylamine (B1172632) to the nitrile group can yield N-hydroxyimidamides, which are valuable intermediates. Furthermore, the cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, or reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

The nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. nih.gov This reactivity allows for the construction of five-membered heterocyclic rings. A prominent example is the reaction with in situ-generated nitrile oxides (from oximes or hydroximoyl halides), which yields 1,2,4-oxadiazoles. nih.govrsc.org Theoretical studies have shown that these reactions can be influenced by substituents and the presence of Lewis acids, which can alter the reaction mechanism from a concerted to a stepwise pathway. nih.gov

Similarly, this compound can react with organic azides in a [3+2] cycloaddition to form tetrazoles, providing an alternative route to the one involving nucleophilic addition of the azide anion. The electron-withdrawing nature of the nitrile group makes it a suitable partner for reaction with various 1,3-dipoles, expanding its utility in heterocyclic synthesis. uchicago.edumdpi.com

Table 1: Potential Transformations of the Nitrile Group

| Reaction Type | Reagent(s) | Product Functional Group/Ring System |

|---|---|---|

| Nucleophilic Addition | H₂O, H⁺ or OH⁻ | Carboxylic Acid / Amide |

| R-MgX, then H₃O⁺ | Ketone | |

| LiAlH₄, then H₂O | Primary Amine | |

| NaN₃, NH₄Cl | Tetrazole | |

| [3+2] Cycloaddition | R-CNO (Nitrile Oxide) | 1,2,4-Oxadiazole |

| R-N₃ (Organic Azide) | Tetrazole |

Reactions at the Amino Substituents

The two amino groups on the aromatic ring are nucleophilic and are key sites for derivatization through alkylation, arylation, and condensation reactions.

The amino groups of this compound can undergo N-alkylation using alkyl halides or other alkylating agents. nih.gov Given the presence of two amino groups, reactions can potentially lead to a mixture of mono- and di-alkylated products, with reaction conditions such as stoichiometry and temperature influencing the outcome.

N-Arylation, typically achieved through transition-metal-catalyzed cross-coupling reactions, is also a feasible transformation. Methods like the Buchwald-Hartwig amination or the Chan-Lam coupling using arylboronic acids can be employed to form N-aryl or N-heteroaryl bonds. researchgate.netrsc.orgrsc.org Copper-catalyzed systems are often effective for such transformations on amino-azole systems and can be adapted for diaminoaryl compounds. rsc.org Selective mono-arylation can be challenging but may be achieved by controlling the reaction conditions or by using a large excess of the diamine starting material.

Table 2: Representative N-Arylation and N-Alkylation Reactions

| Reaction Name | Catalyst/Reagents | Reactant Type | Product Type |

|---|---|---|---|

| N-Alkylation | R-X (Alkyl Halide), Base | Alkylating Agent | N-Alkyl/N,N-Dialkylamines |

| Buchwald-Hartwig Amination | Pd-catalyst, Ligand, Base | Aryl Halide/Triflate | N-Arylamine |

| Chan-Lam Coupling | Cu-catalyst, Base, Oxidant | Arylboronic Acid | N-Arylamine |

The ortho-phenylenediamine motif is a classic precursor for the synthesis of a wide range of fused heterocyclic systems. wikipedia.org This functionality allows this compound to react with various electrophiles containing two leaving groups or two electrophilic centers to form five-, six-, or seven-membered rings.

For example, condensation with 1,2-dicarbonyl compounds such as glyoxal (B1671930) or benzil (B1666583) leads to the formation of quinoxaline (B1680401) derivatives. mdpi.com Reaction with carboxylic acids or their derivatives (like anhydrides or acyl chlorides) can yield benzimidazoles. Similarly, reaction with carbon disulfide or phosgene (B1210022) derivatives can produce 2-mercaptobenzimidazoles or benzimidazol-2-ones, respectively. Intramolecular cyclization reactions, such as the Dieckmann condensation, are also a possibility if the amino groups are first derivatized with appropriate side chains containing ester functionalities. youtube.comyoutube.comyoutube.com

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the aromatic ring itself is governed by the combined electronic effects of the fluoro, cyano, and two amino substituents.

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of this compound is highly activated towards electrophilic attack due to the presence of two powerful electron-donating amino groups (-NH₂). lkouniv.ac.in These groups are strongly activating and direct incoming electrophiles to the ortho and para positions relative to themselves. The fluorine atom is deactivating via its inductive effect but can donate electron density through resonance, also directing ortho and para. researchgate.net Conversely, the nitrile group (-CN) is a strong electron-withdrawing group and a powerful deactivator that directs incoming groups to the meta position.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is favored on electron-poor aromatic rings containing a good leaving group. masterorganicchemistry.com The this compound ring is rendered electron-deficient by the electron-withdrawing nitrile group and, to a lesser extent, the inductive effect of the fluorine atom. Fluorine is an excellent leaving group in many NAS reactions. youtube.com

Therefore, it is plausible that a strong nucleophile could displace the fluorine atom at the C6 position via an SNAr (addition-elimination) mechanism. chemistrysteps.comnih.gov The presence of the electron-donating amino groups, however, would counteract the electron-withdrawing effect of the nitrile group, potentially making the ring less susceptible to nucleophilic attack compared to a system with only withdrawing groups. Stepwise substitution has been demonstrated in related diaminobenzonitrile systems, suggesting that such transformations are feasible under controlled conditions. nih.gov

Influence of Fluorine on Aromatic Substitution Regioselectivity

In the case of this compound, the two amino groups are powerful activating groups and are strongly ortho- and para-directing. The primary directing influence for electrophilic substitution will come from these amino groups. The C4 and C5 positions are ortho and para to the C3-amino group, and the C5 position is para to the C2-amino group. Therefore, electrophilic attack is most likely to occur at the C5 position, which is activated by both amino groups and is the least sterically hindered position. The fluorine atom at C6 and the nitrile group at C1 deactivate the ring, making substitution at the adjacent positions less favorable.

In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom can act as a leaving group, particularly if the ring is further activated by strong electron-withdrawing groups. However, in this molecule, the powerful electron-donating amino groups would disfavor a standard SNAr mechanism.

Site-Selective Derivatization Strategies of the Fluorinated Aromatic Ring

Site-selective derivatization of the this compound ring would primarily leverage the strong directing ability of the two amino groups.

Electrophilic Substitution: Reactions such as halogenation, nitration, or sulfonation would be directed predominantly to the C5 position. The reaction conditions would need to be carefully controlled to avoid polysubstitution or side reactions involving the amino groups. Protection of the amino groups (e.g., by acylation) could be employed to modulate their reactivity and directing strength, and to prevent unwanted side reactions.

Diazotization: One or both of the amino groups can be selectively diazotized and subsequently replaced by a wide variety of other functional groups (e.g., H, OH, halogens, CN) via Sandmeyer or related reactions. This would allow for extensive derivatization of the aromatic ring at positions 2 and 3.

Metalation: Directed ortho-metalation (DoM) could potentially be used for selective functionalization. The amino groups could direct lithiation to an adjacent position, although the presence of multiple coordinating sites and acidic N-H protons complicates this approach.

The primary challenge in the selective derivatization of the aromatic ring is controlling the regioselectivity in the presence of multiple, and often competing, directing groups.

Applications as a Building Block in Heterocyclic Synthesis

The true synthetic utility of this compound lies in its capacity as a precursor for fused heterocyclic systems. The ortho-arrangement of the two amino groups, along with the adjacent nitrile function, provides a versatile platform for constructing a variety of bicyclic and polycyclic structures.

Synthesis of Quinazoline (B50416) and Pyrrolopyrimidine Derivatives

The ortho-amino-benzonitrile substructure within the molecule is a classic starting point for the synthesis of quinazolines, a class of heterocycles with significant biological and pharmaceutical properties. organic-chemistry.orgnih.gov The presence of the second amino group at the C3 position offers a handle to create amino-substituted quinazolines directly.

For instance, condensation of this compound with aldehydes or their equivalents would lead to the formation of a Schiff base at the C2-amino group, followed by intramolecular cyclization involving the nitrile to yield a dihydroquinazoline (B8668462) intermediate. Subsequent aromatization, which can occur spontaneously or be induced by an oxidant, would furnish 8-fluoro-2-substituted-quinazolinyl-4-amines. A variety of methods, including transition-metal-catalyzed and iodine-mediated reactions, have been developed for this transformation starting from simpler 2-aminobenzonitriles. organic-chemistry.org

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is another important heterocyclic system found in many biologically active molecules. mdpi.comnih.goveurekaselect.com The synthesis of pyrrolopyrimidine derivatives from this compound can be envisioned through several routes. One plausible pathway involves the initial formation of a pyrimidine (B1678525) ring, as in the quinazoline synthesis, to give a 4-aminoquinazoline derivative. The remaining ortho-amino group (at the original C3 position) and the adjacent ring nitrogen could then be used to construct the fused five-membered pyrrole (B145914) ring. Alternatively, reactions involving the ortho-diamino functionality to first form a fused imidazole (B134444) ring, followed by construction of the pyrimidine ring, could also lead to related fused systems.

Formation of Other Fused Polycyclic Aromatic Systems

The ortho-diamino moiety is a well-established synthon for a range of other fused heterocycles. This reactivity pattern can be directly applied to this compound to access various polycyclic systems.

Benzimidazoles: The reaction of the ortho-diamino group with carboxylic acids or their derivatives (such as esters or orthoesters) under acidic conditions is a standard method for the synthesis of 2-substituted benzimidazoles. Similarly, reaction with aldehydes followed by oxidative cyclization yields the corresponding benzimidazole. Applying this to this compound would produce 4-fluoro-7-cyanobenzimidazole derivatives.

Quinoxalines: Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal, biacetyl, or benzil) is a high-yielding and straightforward method for the preparation of quinoxalines. From this compound, this reaction would yield 5-fluoro-8-cyanoquinoxaline derivatives.

Benzotriazoles: Reaction of the ortho-diamino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) leads to the formation of the fused triazole ring, resulting in 4-fluoro-7-cyanobenzotriazole.

Supramolecular Chemistry and Crystal Engineering of Diaminofluorobenzonitrile Systems

The Hypothetical Formation of Co-crystals and Supramolecular Assemblies

In theory, 2,3-Diamino-6-fluorobenzonitrile is an excellent candidate for the formation of co-crystals and other supramolecular assemblies. The presence of both hydrogen bond donors (the two amino groups) and a hydrogen bond acceptor (the nitrile group) suggests the potential for robust self-assembly through hydrogen bonding.

Anticipated Intermolecular Interactions in Solid-State Structures

Based on related structures, one could anticipate the formation of several key intermolecular interactions:

N–H⋯NC Hydrogen Bonds: This is a common and relatively strong hydrogen bonding motif in aminobenzonitriles, where the amino group of one molecule interacts with the nitrogen atom of the nitrile group of a neighboring molecule.

π⋯π Stacking: The aromatic rings of this compound molecules could stack on top of each other, leading to stabilizing π⋯π interactions. The electron-withdrawing fluorine atom would influence the quadrupole moment of the aromatic ring, potentially favoring specific stacking geometries.

N–H⋯Ocr Interactions: In the presence of a co-former containing an oxygen atom (such as an ether or a carboxylic acid), strong N–H⋯O hydrogen bonds would likely be a dominant feature in the resulting co-crystal.

Rational Design Principles for Tailored Supramolecular Structures

The rational design of co-crystals involving this compound would rely on the principles of supramolecular synthons. By selecting co-formers with complementary functional groups, it would be theoretically possible to guide the assembly of desired supramolecular architectures. For instance, dicarboxylic acids could be used to link molecules of this compound into extended chains or sheets through N–H⋯O hydrogen bonds. However, without experimental data on the preferred packing motifs of this compound itself, any such design remains purely speculative.

Computational Chemistry Approaches to 2,3 Diamino 6 Fluorobenzonitrile Systems

Quantum-Chemical Computations of Molecular and Supramolecular Interactions

Quantum-chemical computations are fundamental to understanding the intrinsic properties of 2,3-Diamino-6-fluorobenzonitrile and how it interacts with itself and other molecules to form larger assemblies. nih.govaps.org These non-covalent interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, govern the molecule's solid-state structure and its behavior in solution. wur.nl

The this compound molecule possesses multiple sites capable of forming strong hydrogen bonds: the two amino (-NH₂) groups act as hydrogen bond donors, while the nitrile (-C≡N) group and the fluorine (-F) atom can act as acceptors. These interactions are critical in the formation of dimers, clusters, and extended networks in the solid state.

Computational studies on similar systems, such as substituted cyanopyridine and benzonitrile (B105546) derivatives, reveal the significant role of such interactions in creating stable supramolecular structures. nih.govresearchgate.netresearchgate.net For instance, the interaction energy of antiparallel nitrile-nitrile interactions has been found to be comparable to that of conventional hydrogen bonds, and this strength can be enhanced by coordination to a metal center. researchgate.net In assemblies of this compound, the primary amino groups are expected to form strong N-H···N hydrogen bonds with the nitrile group of an adjacent molecule. The presence of the electron-withdrawing fluorine atom can also influence the hydrogen bond donating and accepting capabilities of the nearby amino and nitrile groups, respectively.

The strength of these non-covalent interactions can be quantified using methods like Atoms-in-Molecules (AIM) theory, which analyzes the electron density to locate bond critical points (BCPs) between interacting atoms. researchgate.net The properties at these points provide a measure of interaction strength.

Table 1: Potential Hydrogen-Bonding Interactions in this compound Assemblies

| Donor | Acceptor | Interaction Type | Expected Relative Strength |

|---|---|---|---|

| Amino Group (N-H) | Nitrile Group (N) | N-H···N | Strong |

| Amino Group (N-H) | Fluorine Atom (F) | N-H···F | Moderate |

| Amino Group (N-H) | Amino Group (N) | N-H···N | Moderate to Weak |

| Aromatic C-H | Nitrile Group (N) | C-H···N | Weak |

Density Functional Theory (DFT) is a workhorse of computational chemistry used to study reaction mechanisms, including the activation of strong chemical bonds. The C-CN bond in benzonitriles, for example, can be activated by transition metal complexes. DFT calculations are crucial for mapping the potential energy surface of such reactions, identifying transition states, and determining activation energies. core.ac.ukutexas.edu

Studies on the activation of C-C bonds in various fluorinated benzonitriles by nickel(0) complexes have shown that the process typically involves the initial formation of an η²-nitrile complex, followed by oxidative addition into the C-CN bond. core.ac.uk The stability of the final C-C bond activation product is significantly influenced by the position of fluorine substituents. Specifically, ortho-fluoro substituents have a strong stabilizing effect on the product. core.ac.uk For this compound, the fluorine atom is ortho to the nitrile group, suggesting it would strongly favor C-CN bond activation.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. chemrxiv.org Therefore, benchmarking studies are essential to identify the most reliable functionals for a specific class of reactions. chemrxiv.org For C-C bond activation in substituted benzonitriles, various functionals would be tested against experimental data or high-level ab initio calculations to assess their performance in predicting reaction thermodynamics and kinetics. utexas.edu

Table 2: Influence of Substituent Position on C-C Bond Activation Energy in Fluorobenzonitriles

| Substituent Position | Effect on Product Stability | Example Compound |

|---|---|---|

| ortho-Fluoro | Strong stabilization | 2-Fluorobenzonitrile (B118710) |

| meta-Fluoro | Slight stabilization | 3-Fluorobenzonitrile |

| para-Fluoro | Minimal effect | 4-Fluorobenzonitrile |

(Data based on findings for fluorobenzonitriles, indicating the expected trend for this compound). core.ac.uk

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry is instrumental in predicting the reactivity and regioselectivity of organic reactions. libretexts.orgtestbook.com For an aromatic compound like this compound, electrophilic aromatic substitution is a key reaction class. The existing substituents—two amino groups, a fluorine atom, and a nitrile group—exert strong directing effects. The amino groups are powerful activating, ortho, para-directors, while the fluorine atom is a deactivating, ortho, para-director. The nitrile group is a strong deactivating, meta-director.

For example, in photoredox cyanation reactions, arenes with electron-donating groups (like the amino groups) are generally reactive, while the regioselectivity can be complex. acs.org Computational modeling could help elucidate the factors controlling the position of cyanation on the this compound ring.

Theoretical Studies of Electronic Structure and Aromaticity in Substituted Benzonitriles

The substituents on the benzene (B151609) ring of this compound significantly perturb its electronic structure and aromaticity. Aromaticity is a key concept linked to a molecule's stability and reactivity, and it can be quantified using several theoretical measures. mdpi.com

Common computational metrics for aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. Large negative NICS values are indicative of strong aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates the degree of bond length equalization around the ring, with a value of 1 representing a fully aromatic system.

Aromatic Stabilization Energy (ASE): This energetic criterion compares the energy of the cyclic, conjugated system to an appropriate acyclic reference compound.

Advanced Spectroscopic and Structural Characterization of 2,3 Diamino 6 Fluorobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 2,3-Diamino-6-fluorobenzonitrile, ¹H, ¹³C, and ¹⁹F NMR would be indispensable.

¹H NMR would identify the number and environment of protons. The aromatic protons would appear in the typical downfield region (around 6.0-8.0 ppm), with their splitting patterns (e.g., doublets, triplets) revealing their coupling with adjacent protons and the fluorine atom. The protons of the two amino groups (-NH₂) would likely appear as broad singlets.

¹³C NMR provides information on the carbon skeleton. The carbon atom attached to the nitrile group (C≡N) would have a characteristic chemical shift in the 115-125 ppm range. Carbons bonded to the fluorine and amino groups would also show distinct shifts influenced by the electronegativity of these substituents.

¹⁹F NMR is particularly important for fluorinated compounds. It would show a signal corresponding to the fluorine atom, and its coupling with nearby protons would further confirm the substitution pattern on the benzene (B151609) ring.

For the related compound, 2,3-Diamino-6-chlorobenzonitrile (B1427367) , ¹H NMR data has been reported. In a DMSO-d₆ solvent, the aromatic protons appear as doublets of doublets at δ 6.63 ppm and 6.55 ppm, while the two amino groups give broad singlets at δ 5.73 ppm and 5.13 ppm. This provides a reference for the expected signals of the fluoro-analogue.

Table 1: Representative ¹H NMR Data for a Related Diaminobenzonitrile Derivative

| Compound Name | Solvent | Proton (¹H) Chemical Shifts (δ, ppm) |

|---|---|---|

| 2,3-Diamino-6-chlorobenzonitrile | DMSO-d₆ | 6.63 (1H, dd), 6.55 (1H, dd), 5.73 (2H, broad s), 5.13 (2H, broad s) |

Data is for a structural analogue and serves as a reference.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For this compound (C₇H₆FN₃), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 151.05 g/mol ).

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in MS is influenced by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for aromatic amines and nitriles include the loss of small molecules like HCN or NH₃. The presence of the fluorine atom would also lead to characteristic isotopic patterns and fragment ions. Analysis of fluorinated organic compounds often employs techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for separation and detection. nih.govchromatographyonline.com

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Nitrile (C≡N) group: A sharp, intense absorption band is expected in the IR spectrum around 2220-2260 cm⁻¹.

Amino (N-H) groups: These would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.

Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, while C-H stretching is observed above 3000 cm⁻¹.

Carbon-Fluorine (C-F) bond: A strong absorption band for the C-F stretch is typically found in the 1000-1400 cm⁻¹ range.

For the related compound 3,5-diaminopyrazole , IR spectra show broad NH stretches around 3346 cm⁻¹ and N-H bending vibrations. connectjournals.com This helps in assigning the expected regions for the amino groups in this compound.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile | C≡N stretch | 2220 - 2260 |

| Primary Amine | N-H stretch | 3300 - 3500 (two bands) |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aromatic C-H | C-H stretch | > 3000 |

| Aryl-Fluorine | C-F stretch | 1000 - 1400 |

These are expected values based on standard correlation tables.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

While no crystal structure has been published for this compound, data for the related compound 3,4-Diaminobenzonitrile is available. nih.gov It crystallizes in the monoclinic space group P2₁/c. nih.gov The analysis of its structure reveals extensive hydrogen bonding networks between the amino groups and the nitrile function of adjacent molecules, which dictates the crystal packing. nih.gov A similar network of intermolecular hydrogen bonds would be expected to play a major role in the crystal structure of this compound.

Powder XRD could be used to identify the crystalline phase of a bulk sample and assess its purity.

Table 3: Crystallographic Data for a Related Diaminobenzonitrile Isomer

| Compound Name | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 3,4-Diaminobenzonitrile | Monoclinic | P2₁/c | Extensive N-H···N hydrogen bonding forming chains and a 3D network. |

Data is for a structural isomer and provides insight into potential packing motifs. nih.gov

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating components in a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction. For aromatic amines like this compound, reversed-phase HPLC is a common method. thermofisher.com

The selection of the stationary phase (e.g., C18 column), mobile phase (a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), and detector (typically UV-Vis) is optimized to achieve good separation of the main compound from any impurities or starting materials. The retention time of the compound is a characteristic property under specific chromatographic conditions. HPLC methods are often developed and validated to quantify the purity of chemical intermediates in pharmaceutical and materials science research. tandfonline.comepa.gov

Future Research Directions and Emerging Academic Perspectives

Development of Novel Green Chemistry Approaches for Synthesis and Derivatization

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For 2,3-Diamino-6-fluorobenzonitrile, future research will likely prioritize the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key research directions include:

Solvent-Free and Aqueous Synthesis: Mechanochemical methods, which involve the grinding of solid reactants, offer a promising solvent-free alternative for the synthesis and derivatization of fluorinated imines and other derivatives. mdpi.com Additionally, the use of water-based systems, such as a formic acid/water medium, has shown high efficiency in the synthesis of related hydroxybenzonitriles and could be adapted for fluorinated analogs. acs.orgacs.org

Ionic Liquids as Recyclable Catalysts and Solvents: Ionic liquids are emerging as versatile agents in the synthesis of benzonitriles, acting as co-solvents, catalysts, and facilitating phase separation for easy product recovery. nih.govrsc.orgrsc.org Their application in the synthesis of this compound could significantly enhance the environmental profile of the process.

Benign Deoxyfluorination Reagents: The development of safer and more sustainable deoxyfluorination reagents to replace traditional ones is a critical area of research. nih.govacs.org This would be particularly relevant for the synthesis of fluorinated amine derivatives from this compound.

Exploration of Advanced Catalytic Systems for Highly Selective Transformations

The presence of multiple reactive sites in this compound presents both a challenge and an opportunity for catalytic method development. Future research will focus on creating highly selective catalytic systems to control the outcome of transformations.

Emerging areas of focus are:

Catalytic C-H Functionalization: Transition-metal catalyzed C-H functionalization is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. youtube.comyoutube.com The development of catalysts that can selectively activate specific C-H bonds on the aromatic ring of this compound would open up new avenues for creating complex molecular architectures. nih.govnih.govyoutube.com

Selective Hydrogenation: The selective hydrogenation of the nitrile group to a primary amine without affecting the aromatic ring or other functional groups is a crucial transformation. Research into efficient and selective catalysts, such as palladium on gamma-alumina in trickle-bed reactors, will be important for producing valuable downstream products. rsc.org

Photocatalytic Fluorination: Photocatalysis offers a mild and selective method for C-H fluorination. rsc.org Exploring photocatalytic systems for the selective fluorination of derivatives of this compound could lead to novel compounds with unique properties.

Interdisciplinary Research at the Interface of Organic Synthesis, Supramolecular Chemistry, and Computational Chemistry

The convergence of different scientific disciplines will be instrumental in unlocking the full potential of this compound. An integrated approach combining synthesis, supramolecular chemistry, and computational modeling will provide a deeper understanding of its behavior and guide the design of new materials.

Key interdisciplinary research areas include:

Supramolecular Assembly: The fluorine atom and amino groups can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be harnessed to construct well-defined supramolecular architectures. nih.gov The study of how substituents on the benzonitrile (B105546) ring influence these interactions is crucial for designing materials with specific solid-state properties. acs.org

Computational Modeling of Reactivity and Properties: Density Functional Theory (DFT) and other computational methods are increasingly used to predict the reactivity and electronic properties of molecules. utexas.edumdpi.comnih.gov These tools can be employed to understand the effect of the fluorine and amino substituents on the reactivity of the nitrile group and the aromatic ring, guiding synthetic efforts. acs.orgacs.org

Crystal Engineering: By understanding the intermolecular interactions, it is possible to design and engineer crystalline materials with desired properties. The interplay between experimental synthesis and computational prediction will be key to developing new functional materials based on this compound.

Theoretical Prediction and Experimental Validation of Undiscovered Reactivity Pathways

Computational chemistry now allows for the in silico prediction of novel chemical reactions and reactivity patterns. This predictive power, when coupled with experimental validation, can accelerate the discovery of new chemical transformations.

Future research in this area will likely involve:

Predicting Reaction Energetics: DFT calculations can be used to determine the activation energies for various potential reactions of this compound, such as nucleophilic attack on the nitrile group. acs.org This can help to identify promising but as-yet-unexplored reaction pathways.

Machine Learning for Reactivity Prediction: The development of machine learning models that can predict reaction outcomes based on molecular structure is a rapidly growing field. chemrxiv.orgchemrxiv.org Applying these models to this compound and its derivatives could uncover novel and unexpected reactivity.

Algorithmic Discovery of One-Pot Reactions: Computational algorithms can be used to design multi-step, one-pot reactions by analyzing large networks of known chemical transformations. nih.gov This approach could lead to the discovery of highly efficient and atom-economical syntheses of complex molecules starting from this compound.

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for 2,3-diamino-6-fluorobenzonitrile, and how can reaction conditions be optimized to minimize impurities?

- Methodological Answer : The synthesis typically involves reducing a nitro precursor (e.g., 2,3-difluoro-6-nitrobenzonitrile) using agents like hydrogenation catalysts (e.g., Pd/C) or sodium dithionite. Key parameters include temperature control (25–50°C), solvent choice (e.g., ethanol/water mixtures), and stoichiometry to avoid over-reduction. Impurities such as residual nitro intermediates or dehalogenated byproducts can be monitored via TLC or HPLC, with purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the structure of this compound be rigorously characterized?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : and NMR to confirm fluorine and amino group positions (e.g., amino protons appear as broad singlets at δ 4.5–5.5 ppm, while fluorine atoms show coupling patterns in NMR).

- IR : Stretching frequencies for -NH (~3350 cm) and -CN (~2230 cm).

- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H] and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Post-synthesis, impurities (e.g., unreacted starting material or partially reduced intermediates) are removed via sequential steps:

- Liquid-Liquid Extraction : Use dichloromethane/water partitioning to separate polar byproducts.

- Recrystallization : Ethanol/water mixtures at low temperatures (0–5°C) yield high-purity crystals.

- Final Validation : Purity >98% confirmed by melting point analysis and HPLC retention time matching .

Advanced Research Questions

Q. How do the electronic effects of fluorine and amino substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The fluorine atom acts as a strong electron-withdrawing group, activating the benzene ring for NAS at positions ortho/para to itself. Amino groups, being electron-donating, direct incoming nucleophiles to meta positions. Competitive pathways can be analyzed via DFT calculations (e.g., Gaussian software) to map charge distribution and transition states. Experimental validation involves synthesizing derivatives (e.g., 4-bromo analogs) and comparing reaction rates via kinetic studies .

Q. What strategies enable selective functionalization of the amino groups in this compound for applications in drug discovery?

- Methodological Answer : Protect one amino group (e.g., via acetylation with acetic anhydride) while modifying the other. For example:

- Acylation : React with acyl chlorides in THF at 0°C.

- Sulfonylation : Use sulfonyl chlorides in pyridine.

- Cross-Coupling : Introduce aryl/heteroaryl groups via Buchwald-Hartwig catalysis. Monitor regioselectivity using NMR or X-ray crystallography .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using crystal structures from the PDB. Combine with QSAR models to correlate substituent effects (e.g., Hammett σ values of fluorine/amino groups) with bioactivity. Validate predictions via in vitro assays (e.g., enzyme inhibition IC measurements) .

Q. What are the challenges in analyzing contradictory data on the stability of this compound under acidic/basic conditions?

- Methodological Answer : Discrepancies arise from solvent polarity and pH gradients. Stability studies should:

- Use buffered solutions (pH 1–12) at 25°C and 40°C.

- Monitor degradation via UV-Vis spectroscopy (λ ~270 nm) and LC-MS.

- Identify decomposition products (e.g., hydrolysis of -CN to -COOH under strong base) and propose mechanisms using kinetic isotope effects (e.g., deuterated solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。